molecular formula C14H8Cl2O3 B12524109 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one CAS No. 656829-01-5

3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one

Katalognummer: B12524109
CAS-Nummer: 656829-01-5
Molekulargewicht: 295.1 g/mol
InChI-Schlüssel: XUSZPJOHLQUGGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a 2,5-dichlorophenyl group and a hydroxyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2,5-dichlorophenylacetic acid as a starting material, which undergoes cyclization with salicylic acid derivatives in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzofuran ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,5-Dichlorophenyl)-2-benzofuran-1-one.

    Reduction: Formation of 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1-ol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,5-Dichlorophenyl)-2-benzofuran-1-one
  • 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1-ol
  • 2,5-Dichlorophenylacetic acid

Uniqueness

3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a dichlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

656829-01-5

Molekularformel

C14H8Cl2O3

Molekulargewicht

295.1 g/mol

IUPAC-Name

3-(2,5-dichlorophenyl)-3-hydroxy-2-benzofuran-1-one

InChI

InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)14(18)10-4-2-1-3-9(10)13(17)19-14/h1-7,18H

InChI-Schlüssel

XUSZPJOHLQUGGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=C(C=CC(=C3)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.